molecular formula C11H13N3O2 B1324284 tert-Butyl (2-cyanopyridin-4-yl)carbamate CAS No. 262295-94-3

tert-Butyl (2-cyanopyridin-4-yl)carbamate

Cat. No.: B1324284
CAS No.: 262295-94-3
M. Wt: 219.24 g/mol
InChI Key: YAEVUOJCWMRCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate can be achieved through several methods. One common method involves the reaction of 2-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl (2-cyanopyridin-4-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (2-cyanopyridin-4-yl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

tert-Butyl (2-cyanopyridin-4-yl)carbamate can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Biological Activity

Introduction

tert-Butyl (2-cyanopyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety and a cyanopyridine ring, which is known for its diverse biological activities. The molecular formula is C12_{12}H14_{14}N2_{2}O2_{2}, with a molecular weight of approximately 218.25 g/mol.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including those driven by oncogenic mutations such as KRAS G12C. In vitro studies demonstrated that treatment with the compound resulted in significant reductions in tumor cell viability and induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 in treated samples compared to controls .

2. Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Studies have indicated that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation. This suggests its utility in treating conditions characterized by chronic inflammation.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound reveal activity against certain Gram-positive bacteria. The mechanism appears to involve disruption of bacterial membrane integrity, leading to cell death .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It may interact with biological receptors, altering signaling pathways that contribute to cell proliferation and survival.

Molecular docking studies have been employed to elucidate its binding affinity to various targets, providing insights into its potential therapeutic applications.

Case Studies and Research Findings

Table: Summary of Key Findings

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in KRAS G12C mutant cell lines; reduced tumor growth
Anti-inflammatory EffectsInhibited pro-inflammatory cytokines; reduced inflammation markers
Antimicrobial ActivityEffective against Gram-positive bacteria; disrupted membrane integrity

Notable Research

In a study examining the effects on KRAS-driven tumors, treatment with this compound resulted in a five-fold reduction in RAS-GTP levels, indicating effective inhibition of RAS signaling pathways crucial for tumor growth . Another study highlighted its ability to modulate inflammatory responses, suggesting potential applications in treating autoimmune diseases.

This compound demonstrates significant biological activity across multiple domains, including anticancer, anti-inflammatory, and antimicrobial effects. Its mechanisms of action are under investigation, with promising results suggesting it could serve as a valuable scaffold for drug development. Continued research is necessary to fully elucidate its therapeutic potential and establish clinical applications.

Future Directions

Further studies should focus on:

  • In vivo efficacy: Evaluating the compound's effectiveness in animal models.
  • Safety and toxicity assessments: Understanding the pharmacokinetics and toxicity profiles.
  • Clinical trials: Initiating trials to assess its potential as a therapeutic agent in humans.

Properties

IUPAC Name

tert-butyl N-(2-cyanopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEVUOJCWMRCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629125
Record name tert-Butyl (2-cyanopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262295-94-3
Record name tert-Butyl (2-cyanopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

While stirring at room temperature, 1.8 ml of triethylamine and 2.8 ml of DPPA were added in that order to 100 ml of t-butanol solution containing 1.5 g of 2-cyanoisonicotinic acid, and the mixture was heated under refulx for 4 hours and 25 minutes. The reaction mixture was cooled to room temperature, mixed with water and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium bicarbonate and dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by a silica gel column chromatography, and 1.34 g of the title compound was obtained from ethyl acetate-hexane (1:2, v/v) eluate.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.